1-Methoxy-2-propanol

Catalog No.
S597624
CAS No.
107-98-2
M.F
C4H10O2
H3CCHOHCH2OCH3
C4H10O2
M. Wt
510.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-propanol

CAS Number

107-98-2

Product Name

1-Methoxy-2-propanol

IUPAC Name

1-methoxypropan-2-ol

Molecular Formula

C4H10O2
H3CCHOHCH2OCH3
C4H10O2

Molecular Weight

510.8 g/mol

InChI

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3

InChI Key

ARXJGSRGQADJSQ-UHFFFAOYSA-N

SMILES

CC(COC)O

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
11.10 M
In water, 100 mg/mL at 19 °C
Miscible with water
Miscible in all proportions with organic solvents
Solubility in water: very good
Miscible

Synonyms

1-Methoxy-2-hydroxypropane; 2-Methoxy-1-methylethanol; 3-Methoxy-2-propanol; BYK 4510; Closol; Dowanol 33B; Dowtherm 209; Methoxyisopropanol; NSC 2409; Propylene Glycol 1-Methyl Ether

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCCCCCCC

Solvent and antifreeze:

1-Methoxy-2-propanol, also known as Propylene Glycol Methyl Ether (PGME), finds application in scientific research as a solvent due to its several favorable properties. It is a colorless liquid with a mild odor, miscible with water and many organic solvents, and possesses good cleaning and degreasing abilities [, ]. This makes it useful for dissolving a wide range of polar and nonpolar substances, making it valuable for sample preparation and extraction in various research fields, including chemistry, biology, and pharmacology []. Additionally, its low freezing point allows it to be used as an antifreeze in certain research applications [].

Biological studies:

Due to its ability to readily penetrate skin and be metabolized by the body, 1-Methoxy-2-propanol serves as a model compound for studying the absorption, metabolism, and excretion of chemicals. Researchers use it to investigate the mechanisms of action of various solvents and their potential health effects [, ]. Additionally, its metabolism to propylene glycol, a known co-solvent, makes it relevant to studies exploring the impact of co-solvents on drug delivery and absorption [].

1-Methoxy-2-propanol, also known as propylene glycol methyl ether or glycol ether, is an organic compound with the molecular formula C4_4H10_10O2_2. It appears as a clear, colorless, and viscous liquid with a mild alcoholic odor. This compound is notable for its high solubility in water and various organic solvents, making it a versatile solvent in industrial applications. Its hygroscopic nature allows it to absorb moisture from the air, which enhances its utility in formulations requiring moisture retention .

PGME is considered a moderate health hazard. While not acutely toxic, prolonged or repeated exposure can cause irritation of the eyes, skin, and respiratory system. Additionally:

  • Flammability: PGME is flammable with a low flash point, requiring caution during handling and storage [].
  • Reproductive toxicity: Some studies suggest potential reproductive effects, but further research is needed [].
Due to its functional groups:

  • Ester Formation: Reacts with carboxylic acids to form esters.
  • Oxidation: Can be oxidized by strong oxidizing agents to yield aldehydes or ketones.
  • Alcohol Behavior: Exhibits both weak acid and weak base properties, allowing it to react with alkali metals to form alcoholates .

Additionally, it can initiate the polymerization of isocyanates and epoxides, further expanding its reactivity profile .

1-Methoxy-2-propanol can be synthesized through several methods:

  • Reaction of Propylene Oxide with Methanol: This is the most common industrial method where propylene oxide reacts with methanol in the presence of a catalyst (e.g., sodium hydroxide or zinc-magnesium-aluminum catalysts) to produce 1-methoxy-2-propanol and other by-products .
  • Catalytic Processes: Novel catalyst systems have been developed that enhance selectivity towards 1-methoxy-2-propanol while minimizing unwanted by-products .

The synthesis typically yields a product mixture containing approximately 90% 1-methoxy-2-propanol along with smaller amounts of isomers such as 2-methoxy-1-propanol .

1-Methoxy-2-propanol has diverse applications across various industries:

  • Solvent: Widely used in coatings, inks, and cleaning solutions due to its excellent solvency and coupling properties.
  • Additive: Utilized as an antifreeze agent in jet fuel and brake fluids.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals, including resins and binders used in coatings .

Its unique properties make it particularly effective for formulations requiring fast evaporation rates.

Interaction studies involving 1-methoxy-2-propanol primarily focus on its reactivity with other chemical agents:

  • Oxidizing Agents: It readily reacts with oxidizers, leading to the formation of potentially hazardous by-products such as peroxides.
  • Acids: Reacts with oxoacids and carboxylic acids to produce esters, which can be useful in various applications but may also pose safety concerns if not managed properly .

These interactions highlight the importance of handling this compound with caution in industrial settings.

Several compounds share structural similarities with 1-methoxy-2-propanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Ethylene Glycol Monomethyl EtherGlycol EtherLower boiling point; used primarily as a solvent.
Propylene Glycol Dimethyl EtherGlycol EtherHigher boiling point; more viscous than 1-methoxy-2-propanol.
Butyl GlycolGlycol EtherHigher molecular weight; used in coatings and cleaning products.
MethanolSimple AlcoholLower molecular weight; more volatile; used as a solvent and fuel.

1-Methoxy-2-propanol stands out due to its balance of volatility and solvency, making it particularly suitable for applications requiring rapid evaporation while retaining effective coupling properties .

Physical Description

1-methoxy-2-propanol appears as a colorless liquid. Flash point near 89°F. Less dense than water. Contact irritates skin, eyes and mucous membranes. Prolonged exposure to vapors may cause coughing, shortness of breath, dizziness and intoxication. Vapors heavier than air. Used as a solvent and as an antifreeze agent.
Liquid; WetSolid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a mild, ethereal odor.

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

13.5

Boiling Point

248 °F at 760 mm Hg (NTP, 1992)
119.0 °C
120 °C
248°F

Flash Point

97 °F (NTP, 1992)
90 °F (32 °C) (closed cup)
97 °F (Open cup)
38 °C
97°F

Vapor Density

3.11 (NTP, 1992) (Relative to Air)
3.11 (Air = 1)
3.11

Density

0.924 at 68 °F (USCG, 1999)
0.9620 at 20 °C
Relative density (water = 1): 0.92
0.96

LogP

log Kow = -0.49 (est)

Odor

Weak pleasant odor
Mild, ethereal odo

Melting Point

-139 °F (NTP, 1992)
-95.0 °C
-95 °C
-96 °C
-139°F (sets to glass)
-139°F (Sets to glass)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: 1-Methoxy-2-hydroxypropane or propylene glycol methyl ether (PGME) is a clear colorless liquid. It has a sweet odor and a bitter taste. It mixes easily in water. USE: PGME is an important commercial chemical. It is used in paint and finish removers. It is a solvent for cellulose, acrylics, dyes, inks and stains. It is also used in antifreeze and coolant for diesel engines. EXPOSURE: Workers that produce or use PGME may breathe in vapors or have direct skin contact. The general public may be exposed by breathing in vapors released from paint and finish removers. Skin contact will result from the use of consumer products containing PGME. If PGME is released to the environment, it will be broken down in air. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Headache, nausea, and irritation to the eyes, skin, nose, and throat have been reported in humans exposed to PGME vapors at low-to-moderate concentrations. No nervous system or blood effects were noted at these exposure levels. Other data on the potential for PBME to produce toxic effects in humans were not available. Central nervous system depression (sedation, loss of consciousness) occurred in laboratory animals exposed to high levels via inhalation, ingestion, or direct skin contact. Mild damage to the liver and adrenal glands were observed in laboratory rats following repeated exposure to high vapor levels. Kidney damage occurred in male rats following life-time exposure to PGME, but the way the lesions develop is not relevant to humans. Impaired fertility and alterations in male and female reproductive organs were observed in laboratory animals exposed to high levels of PGME vapors. Birth defects have not been observed in offspring of laboratory animals exposed to PGME vapors during pregnancy. Cancer was not observed in laboratory animals following life-time exposure to PGME vapors. The potential for PGME to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

11.8 mm Hg at 77 °F (NTP, 1992)
12.50 mmHg
12.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.2
12 mmHg
(77°F): 12 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

2- Methoxy-1-propanol (3% max), water (0.1% max), acidity as acetic acid (0.01% max)

Other CAS

107-98-2
1320-67-8

Associated Chemicals

2-Methoxypropanol; 1589-47-5
Propylene glycol methyl ether; 1320-67-8

Wikipedia

1-Methoxy-2-propanol
Propylene_glycol_methyl_ethe

Biological Half Life

PGME was injected intravenously to rats at dose of 10 and 100 mg/kg . Blood samples were collected up to 12 hours post exposure to determine kinetic parameters... Half lives of blood PGME were 10.36 and 38.62 min for the low and high dose respectively.
In a human volunteer study, 6 volunteers were exposed to 100 ppm propylene glycol monomethyl ether (PGME) for 8 hr. Postexposure levels of PGME were urine, 110 umol/L; blood (maximum level), 103 umol/L; and exhaled air, up to 252 nmol/L. PGME was excreted into urine with a half-life of <2.6 hr.
Dermal absorption of propylene glycol monomethyl ether (PGME) vapors was investigated using male and female volunteers. Exposures were with and without a mask to determine the contribution of PGME uptake by the dermal route alone. ... The elimination half-life following total body exposure averaged 1.5 hr versus 2.7 hr for dermal only exposure. ...
Twenty-two persons (20 men and 2 women) were examined for their external and internal exposure to the glycol ether 1-methoxypropan-2-ol (PGME) during the production, leak testing and mounting of brakehoses. ...Average concentrations of PGME of 82.2 mg/cu m (22.3 ppm), 68.6 mg/cu m (18.6 ppm) and 11.3 mg/cu m (3.1 ppm) were found in the air of the brakehose production, leak test and mounting areas, respectively. ... Mean excretion half-lives of PGME of approximately 4.4 hr were found.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Ethers ... are prepared commercially by reacting propylene oxide with alcohol of choice in presence of catalyst. They also may be prepared by direct alkylation of selected glycol with appropriate alkylating agent such as dialkyl sulfate in presence of alkali. /Ethers of propylene glycol/
... Produced by reacting propylene oxide with methanol.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
Services
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Propanol, 1-methoxy-: ACTIVE
Commercial PGME typically contains at least 98.5% 1-methoxy-2-propanol (a isomer) and only a small amount of 2-methoxy-1-propanol (b isomer).
Commercial product is probably mixt of two isomers, alpha & beta.
Commercial products consists of at least 95% 1-methoxy-2-propanol and not more than 5% 2-methoxy-1-propanol.
In order to identify users of PGME and potential exposures, a chemical registration database maintained in Switzerland was analysed. ... The database contains information on the composition of products (qualitative and quantitative), the field of use, the year of registration and the domain of commercial applications (public or professional). ... Identification of potential exposures in Switzerland was carried out. Out of a total of 150,000 products, 2334 were found to contain PGME and most contained between 1% and 10% PGME. There was a great increase in the number of products declared between 1983 and 1991. The principal fields of use were in inks, varnishes and paints.

Analytic Laboratory Methods

Method: OSHA 99; Procedure: gas chromatography using flame ionization detection; Analyte: 1-methoxy-2-propanol; Matrix: air; Detection Limit: 20 ppb.
Method: NIOSH 2554; Procedure: gas chromatography with flame ionization detection; Analyte: 1-methoxy-2-propanol; Matrix: air; Detection Limit: 0.5 ug.

Clinical Laboratory Methods

1-Methoxy-2-propanol (1M2P) is one of the dominant glycol ethers and the unmetabolized urinary fraction has been identified to be a good biological indicator of exposure. An existing analytical method including a solid-phase extraction and derivatization before GC/FID analysis is available but presents some disadvantages. We present here an alternative method for the determination of urinary 1M2P based on the headspace gas chromatography technique. We determined the 1M2P values by the direct headspace method for 47 samples that had previously been assayed by the solid-phase extraction and derivatization gas chromatography procedure. An inter-method comparison based on a Bland-Altman analysis showed that both techniques can be used interchangeably. The alternative method showed a tenfold lower limit of detection (0.1 mg/L) as well as good accuracy and precision which were determined by several urinary 1M2P analyses carried out on a series of urine samples obtained from a human volunteer study. The within- and between-run precisions were generally about 10%, which corresponds to the usual injection variability. We observed that the differences between the results obtained with both methods are not clinically relevant in comparison to the current biological exposure index of urinary 1M2P. Accordingly, the headspace gas chromatography technique turned out to be a more sensitive, accurate, and simple method for the determination of urinary 1M2P.
... A method for the detection of propylene glycol monomethyl ether in human urine /has been developed/. The method involves solvent extraction followed by analysis by gas chromatography/mass spectrometry. The reported detection limit for this method was 1umol/L of urine.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive. Forms explosive peroxides on prolonged storage. may form peroxided on contact with air.

Interactions

1-Methoxy-2-propanol showed ... synergism to allethrin for knockdown ... against adult housefly.

Stability Shelf Life

Volatile liquid.

Dates

Modify: 2023-08-15

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